2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine
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Description
“2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine” is a compound that contains a pyrimidine ring linked to a piperazine ring via a 4-bromobutyl chain . It is a part of a class of compounds known as N-arylpiperazines . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine” include a density of 1.3±0.1 g/cm³, boiling point of 418.0±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.2±3.0 kJ/mol, flash point of 206.6±31.5 °C, index of refraction of 1.564, molar refractivity of 72.5±0.3 cm³, and a molar volume of 223.0±3.0 cm³ .
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of New Derivatives :The compound has been utilized in the synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety, targeting the affinity towards 5-HT1A, 5-HT2A, and alpha1 adrenergic receptors. These derivatives are synthesized through multi-stage techniques, starting from 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives and undergoing N-alkylation with 1,4-dibromobutane to yield bromobutyl derivatives. The final products show potential for pharmacological investigation (Herold, Król, & Kleps, 2004).
Antiproliferative Activity :2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. These compounds, characterized by spectral studies, show moderate to good activity, indicating potential as anticancer agents. Among the series, certain derivatives exhibit significant inhibitory activities, suggesting the need for further research (Mallesha et al., 2012).
Antimicrobial Activity
Dithiocarbamate Derivatives :New dithiocarbamate derivatives bearing thiazole/benzothiazole rings have been synthesized, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. These compounds exhibit high antimicrobial activity against various microorganism strains, highlighting their potential in antimicrobial applications (Yurttaş et al., 2016).
Molecular Biology Applications
Tyrosine Kinase Inhibitor Synthesis :Research on the synthesis of PD0205520, a tyrosine kinase inhibitor potentially useful in cancer treatment, involves the use of pyrimidine derivatives. These compounds, labeled with radio- and stable-isotopes, are crucial for studying drug absorption, distribution, metabolism, and excretion, illustrating the compound's role in developing targeted cancer therapies (Zhang, Huang, & Huang, 2005).
properties
IUPAC Name |
2-[4-(4-bromobutyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBMPSNKIDFXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCBr)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259312 |
Source
|
Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine | |
CAS RN |
87789-48-8 |
Source
|
Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87789-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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